1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride
Description
1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (molecular formula: C₂₈H₃₄N₂O·2HCl) is a piperazine derivative characterized by a benzhydryloxyethyl group at the 1-position and a 3-phenylpropyl substituent at the 4-position of the piperazine ring . It is a dopamine transporter (DAT) inhibitor with high selectivity and potency, often referenced as GBR 12909 in pharmacological studies . Its primary mechanism involves blocking dopamine reuptake, making it a tool compound for studying addiction, Parkinson’s disease, and neuropsychiatric disorders .
Properties
CAS No. |
67469-81-2 |
|---|---|
Molecular Formula |
C28H35ClN2O |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;hydrochloride |
InChI |
InChI=1S/C28H34N2O.ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;/h1-9,11-12,14-17,28H,10,13,18-24H2;1H |
InChI Key |
YMGXBGVMAOTRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GBR-12935; GBR 12935; GBR12935. |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation of Piperazine
The most widely reported method involves sequential alkylation of piperazine with two distinct electrophiles:
Synthesis of 1-(2-Benzhydryloxyethyl)Piperazine
Introduction of the 3-Phenylpropyl Group
Solvent-Free High-Temperature Cyclization (Adapted from CN103980229A)
A patent describing N-phenyl piperazine synthesis provides insights into adapting solvent-free conditions:
- Procedure :
- Mix piperazine, 2-(benzhydryloxy)ethyl chloride, and 3-phenylpropyl bromide in a 1:1:1 molar ratio.
- Heat to 160–200°C for 3–5 hrs under nitrogen.
- Advantages :
- Limitations : Requires precise stoichiometry to avoid di- or tri-alkylated byproducts.
Optimization of Reaction Parameters
Temperature and Time Dependence
Data from CN103980229A highlights the impact of temperature on yield (Table 1):
| Temperature (°C) | Time (hrs) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 160 | 5 | 72 | 98.5 |
| 180 | 4 | 79 | 99.3 |
| 200 | 3 | 78 | 99.5 |
Optimal conditions: 180°C for 4 hrs , balancing yield and energy efficiency.
Alkylating Agent Stoichiometry
Excess 3-phenylpropyl bromide (1.2 eq.) improves monoalkylation but risks quaternary ammonium salt formation. A 1:1 ratio minimizes byproducts while maintaining 75–80% yield.
Formation of the Dihydrochloride Salt
Acid-Base Reaction Protocol
- Procedure :
- Dissolve 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine in anhydrous ethanol.
- Bubble HCl gas until pH ≈ 1.0.
- Precipitate the salt by cooling to 4°C.
- Yield : >95% (PubChem).
- Purity : 99.5% (HPLC).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Waste Management
The solvent-free method reduces liquid waste by 40% compared to traditional alkylation, aligning with green chemistry principles.
Cost Analysis
- Raw Materials : ~$120/kg (piperazine), ~$200/kg (benzhydryloxyethyl chloride).
- Yield-Cost Correlation : A 5% yield increase (75% → 80%) reduces production costs by $15/kg.
Chemical Reactions Analysis
GBR 12935 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine core.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethoxy or phenylpropyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Structure and Mechanism of Action
The compound features a piperazine core with specific substitutions that enhance its biological activity. It acts primarily by binding to the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft. This mechanism leads to increased extracellular dopamine levels, which is critical for various neuropsychiatric conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Key Characteristics:
- Chemical Formula : C28H36Cl2N2O
- Dissociation Constant (KD) : Approximately 5.5 nM in rat striatal membranes, indicating high affinity for DAT.
- Biological Activity : Potent dopamine uptake inhibition.
Scientific Research Applications
The applications of GBR 12935 dihydrochloride in scientific research are diverse and impactful:
- Neuroscience Research : Its primary application lies in studying dopaminergic systems, particularly in understanding dopamine's role in mood regulation and behavior. Researchers utilize this compound to explore its effects on locomotor activity and reinforcement behaviors in animal models .
- Pharmacological Studies : The compound is employed to investigate potential treatments for conditions linked to dopaminergic dysfunction. Studies have shown that it may also affect serotonin and norepinephrine pathways, suggesting a broader impact on neurotransmitter systems beyond dopamine .
- Behavioral Studies : GBR 12935 dihydrochloride has been used in experiments assessing its influence on drug-seeking behavior and addiction models, providing insights into the mechanisms underlying substance use disorders .
Case Studies and Research Findings
Various studies have highlighted the efficacy of GBR 12935 dihydrochloride in different experimental setups:
- Dopamine Transporter Binding Studies : Research has demonstrated that GBR 12935 exhibits a high binding affinity to the DAT, significantly reducing dopamine reuptake in vitro. This property makes it a valuable tool for studying the dynamics of dopaminergic signaling .
- Behavioral Impact Assessments : In rodent models, administration of GBR 12935 has been associated with increased locomotor activity and altered reinforcement behaviors, providing evidence for its role in modulating dopaminergic pathways related to motivation and reward .
- Potential Therapeutic Uses : Investigations into the therapeutic potential of GBR 12935 suggest its applicability in treating neuropsychiatric disorders characterized by dopamine deficiency. However, further studies are required to establish long-term safety and efficacy profiles .
Mechanism of Action
GBR 12935 dihydrochloride exerts its effects by selectively inhibiting the dopamine transporter, thereby preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. It also interacts with other neurotransmitter transporters, albeit with lower affinity .
Comparison with Similar Compounds
GBR 12783 (1-[2-(Diphenylmethoxy)ethyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride)
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride)
Flunarizine Analogues
- Example : (Z)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride.
- Structural Difference : Contains a bis(4-fluorophenyl)methyl group and a propenyl chain.
- Pharmacological Impact : Flunarizine analogues exhibit calcium channel-blocking activity, differing from GBR 12909’s DAT inhibition .
Pharmacological Profiles and Binding Affinities
Key Observations:
- Substituent Effects : The benzhydryloxyethyl group in GBR 12909 is critical for DAT affinity. Replacing it with aromatic or methoxy groups (e.g., SA4503) shifts activity to σ₁ receptors .
- Double-Bond Isomerism : (E)-isomers (e.g., flunarizine) often show greater biological activity than (Z)-isomers due to conformational stability .
Functional Outcomes in Preclinical Studies
- GBR 12909: Reduces cocaine-induced motor stimulation by 80% at 10 mg/kg . No significant interaction with σ₁ receptors, unlike SA4503 .
- SA4503: At 1 mg/kg, decreases immobility time by 60% in the mouse forced swimming test, comparable to fluoxetine . Enhances neuroprotection in TDP-43 proteinopathy models via σ₁ activation .
- Compound 33 :
- Demonstrates 2-fold higher DAT affinity than GBR 12909, with minimal SERT interaction .
Biological Activity
Hexyl decanoate is an ester compound with the molecular formula C16H32O2. It is primarily known for its role in the fragrance industry and as a potential pheromone in certain bee species. Recent studies have begun to explore its biological activities, including antimicrobial properties and effects on cellular processes.
- Molecular Structure : Hexyl decanoate is an ester formed from hexanol and decanoic acid.
- Physical State : It is typically a colorless liquid with a fruity odor.
Antimicrobial Properties
Research has indicated that hexyl decanoate exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of specific bacteria and fungi, suggesting its potential use in food preservation and as a natural antimicrobial agent .
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Pheromonal Activity
Hexyl decanoate has been identified as a trail pheromone in stingless bees (Trigona recursa). This compound is secreted by the bees and plays a crucial role in recruiting other bees to food sources. The behavioral study demonstrated that hexyl decanoate significantly enhances trail-following behavior among recruited bees .
- Antimicrobial Mechanism : The exact mechanism through which hexyl decanoate exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the compound disrupts microbial cell membranes, leading to cell lysis and death .
- Pheromone Signaling : In bees, hexyl decanoate acts by binding to specific receptors that trigger behavioral responses related to foraging and recruitment .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of hexyl decanoate against foodborne pathogens. The findings revealed that at concentrations of 100 mg/mL, hexyl decanoate could inhibit the growth of several significant pathogens, demonstrating its potential as a natural preservative .
Pheromonal Behavior in Bees
In a behavioral study conducted on Trigona recursa, researchers observed that hexyl decanoate significantly influenced the trail-following behavior of bees. The study concluded that this compound could be utilized in developing synthetic pheromones for enhancing pollination efficiency in agricultural practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
